molecular formula C19H19N3O2 B5590683 4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide

Cat. No.: B5590683
M. Wt: 321.4 g/mol
InChI Key: ALVZKSPFMSNIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is attached to a benzene ring through a methylene (-CH2-) group . The benzene ring is further substituted with an amide group, which consists of a carbonyl group (C=O) and an amine (NH2) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the benzene ring and the amide group . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the benzene ring, and the amide group . The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the imidazole ring, the benzene ring, or the amide group . The exact reactions would depend on the specific reagents and conditions used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been investigated for their potential as corrosion inhibitors. A study demonstrated the efficacy of imidazole derivatives in protecting mild steel in acidic solutions, showing high corrosion inhibition efficiency. These compounds adsorb strongly on metal surfaces, suggesting their application in extending the life of metal components in industrial systems (Prashanth et al., 2021).

Antimicrobial and Antioxidant Activities

Several imidazole derivatives have been synthesized and tested for their antimicrobial activities against various bacterial strains. Some compounds showed significant antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents. Additionally, certain imidazole derivatives exhibited antioxidant properties, indicating their utility in addressing oxidative stress-related conditions (Yang et al., 2015).

Anticancer Research

Imidazole-based molecules have been explored for their anticancer properties. Research into novel benzimidazoles containing 1,2,3-triazoles revealed compounds with promising anticancer activity against various cancer cell lines, showcasing the potential of imidazole derivatives in oncology (Kumaraswamy et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, it could be hazardous if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

Future research on this compound could involve further investigation of its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-13-16-3-2-4-18(11-16)21-19(23)17-7-5-15(6-8-17)12-22-10-9-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZKSPFMSNIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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